Fluphenazine Enanthate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 5 investigational indications.

See also: Fluphenazine (has active moiety).

Structure

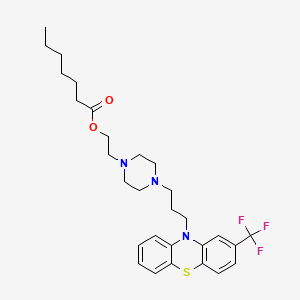

3D Structure

Properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWSFOSWNAQHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023070 | |

| Record name | Fluphenazine enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-81-8 | |

| Record name | Fluphenazine enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine O-enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Fluphenazine Enanthate on Dopamine D2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular interactions and signaling consequences of fluphenazine (B1673473) enanthate's action on the dopamine (B1211576) D2 receptor (D2R). It consolidates quantitative data, outlines key experimental methodologies, and visualizes complex pathways to offer a comprehensive resource for professionals in neuroscience and pharmacology.

Introduction: Pharmacokinetic Profile of Fluphenazine Enanthate

This compound is a long-acting injectable antipsychotic, functioning as a prodrug for its active form, fluphenazine. Administered intramuscularly, it is embedded in a sesame oil vehicle, from which it is slowly released.[1] In the bloodstream, esterases hydrolyze the enanthate ester, releasing the active fluphenazine molecule.[1][2] This formulation is designed to provide a sustained therapeutic concentration of fluphenazine, improving treatment adherence in patients with chronic schizophrenia.[3] While both enanthate and decanoate (B1226879) esters exist, the decanoate form generally has a longer elimination half-life.[2]

Core Mechanism: Competitive Antagonism at the D2 Receptor

The primary therapeutic effect of fluphenazine is achieved through its potent antagonism of the dopamine D2 receptor.[4] As a member of the phenothiazine (B1677639) class of antipsychotics, fluphenazine binds with high affinity to D2 receptors, competitively inhibiting the binding of the endogenous neurotransmitter, dopamine. This action is most critical in the mesolimbic pathway of the brain, where hyperactivity of dopaminergic signaling is associated with the positive symptoms of schizophrenia.

Fluphenazine exhibits high affinity for the D2 receptor, with binding affinity (Ki) values in the sub-nanomolar range, making it a potent antagonist.[4] Its interaction prevents the receptor from adopting the active conformation required to initiate intracellular signaling cascades.

Modulation of D2 Receptor Downstream Signaling Pathways

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: a canonical G protein-dependent pathway and a non-canonical β-arrestin-mediated pathway. Fluphenazine antagonizes both of these signaling arms.

Upon activation by dopamine, the D2 receptor couples to inhibitory G proteins of the Gαi/o family.[5] This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] Fluphenazine, by blocking dopamine's access to the receptor, prevents G protein activation and maintains basal levels of adenylyl cyclase activity and cAMP production. This blockade is central to its antipsychotic effect.

Long-term blockade of D2 receptors can lead to adaptive changes in gene expression. For instance, chronic D2 antagonism has been shown to increase the expression of proenkephalin mRNA in the striatum.[6][7][8][9] This is thought to occur because D2 receptor activation normally exerts an inhibitory influence on proenkephalin gene expression.[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Dopamine D2 receptors bidirectionally regulate striatal enkephalin expression: Implications for cocaine reward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of dopamine D1 and D2 receptors in the regulation of proenkephalin mRNA abundance in the striatum and accumbens of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine decreases striatal enkephalin turnover and proenkephalin messenger RNA abundance via D2 receptor activation in primary striatal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Fluphenazine Enanthate: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic. The information presented herein is intended to support research, discovery, and development efforts in the field of neuropharmacology.

Core Data Presentation: Pharmacokinetics in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of fluphenazine following intramuscular administration of its enanthate and decanoate (B1226879) esters in various preclinical models. Due to the limited availability of public data specifically for the enanthate ester in rats and rabbits, data for the closely related decanoate ester is included as a relevant substitute, reflecting the slow-release properties characteristic of these long-acting formulations.

Table 1: Pharmacokinetic Parameters of Fluphenazine Enanthate in Dogs

| Parameter | Value | Reference |

| Dose | 2 mg/kg (IM in sesame oil) | [1] |

| Cmax | 16.7 ± 1.1 ng/mL | [1] |

| Tmax | 3.8 ± 0.5 days | [1] |

| Half-life (release from depot) | 5.55 days | [1] |

Table 2: Pharmacokinetic Parameters of Fluphenazine Decanoate in Preclinical Models

| Species | Dose | Tmax | AUC (0-28 days) | Half-life | Reference |

| Rat (Wistar) | 16 mg/kg (IM) | 7 days | 18,597 ng.h/mL | 8-10 days | [2] |

| Rat (Sprague-Dawley) | 16 mg/kg (IM) | 7 days | 21,865 ng.h/mL | 8-10 days | [2] |

| Rabbit | 4.5 mg/kg (IM) | 7 days | 18,120 ng.h/mL | 8-10 days | [2] |

| Dog | 2 mg/kg (IM in sesame oil) | 10.6 ± 1.1 days | Not Reported | 15.4 days | [1] |

Note: The data for fluphenazine decanoate is presented to provide an understanding of the general pharmacokinetic profile of long-acting fluphenazine esters in these species.

Experimental Protocols

The following section details a representative experimental protocol for a preclinical pharmacokinetic study of this compound. This protocol is a composite synthesized from established methodologies for long-acting injectable formulations in preclinical models.[1][2]

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats (250-300g), male New Zealand White rabbits (2.5-3.5 kg), or male Beagle dogs (8-12 kg).

-

Acclimation: Animals are acclimated to the housing facility for at least 7 days prior to the study, with free access to standard laboratory chow and water.

-

Housing: Animals are housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle.

Formulation and Administration

-

Formulation: this compound is dissolved in a sterile sesame oil vehicle to the desired concentration.

-

Dose Administration: A single intramuscular (IM) injection is administered into the gluteal muscle of dogs and rabbits, or the thigh muscle of rats.[2] The injection site is shaved and cleaned with 70% ethanol (B145695) prior to injection.

Blood Sampling

-

Rat: Blood samples (approximately 0.25 mL) are collected via the tail vein or retro-orbital sinus at pre-dose and at specified time points post-dose (e.g., 1, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours). A sparse sampling design may be utilized.[2]

-

Rabbit: Blood samples (approximately 1 mL) are collected from the marginal ear vein at pre-dose and at the same time points as for rats.

-

Dog: Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein at pre-dose and at the specified time points.

-

Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and centrifuged at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Fluphenazine Quantification

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for the quantification of fluphenazine in plasma.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of fluphenazine).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fluphenazine and the internal standard.

-

-

Data Analysis: The concentration of fluphenazine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Pharmacokinetic Analysis

Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Apparent terminal half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vz/F)

Mandatory Visualizations

Signaling Pathway

Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. The following diagram illustrates the simplified signaling cascade associated with dopamine D2 receptor activation, which is inhibited by fluphenazine.

Experimental Workflow

The following diagram outlines the key steps in a typical preclinical pharmacokinetic study of this compound.

Logical Relationship: Prodrug Activation

This compound is a prodrug that requires in vivo hydrolysis by esterases to release the active moiety, fluphenazine.

References

- 1. Release and elimination of 14C-fluphenazine enanthate and decanoate esters administered in sesame oil to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Fluphenazine Enanthate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic medication. It details the historical context of its development, delineates its synthesis pathways with accompanying experimental protocols, and presents its physicochemical, pharmacokinetic, and clinical efficacy data in a structured format. This document also includes visualizations of the core synthesis pathway and its primary mechanism of action, the dopamine (B1211576) D2 receptor signaling cascade, to facilitate a deeper understanding for research and development professionals in the field of psychopharmacology.

Discovery and Historical Context

The development of long-acting injectable (LAI) antipsychotics was a significant advancement in the management of chronic schizophrenia, primarily aimed at addressing the challenge of medication non-adherence. The journey to fluphenazine enanthate began with the broader exploration of phenothiazine (B1677639) derivatives following the discovery of chlorpromazine's antipsychotic properties in 1952.[1][2][3][4]

Fluphenazine itself came into use in 1959.[5] The impetus for developing long-acting formulations grew from the need to provide sustained therapeutic effects and improve patient outcomes in long-term treatment.[3] The development of the first LAI antipsychotics is credited to G.R. Daniel, a medical director at the Squibb Institute for Medical Research.[1][3] This pioneering work led to the introduction of this compound in 1966, followed by fluphenazine decanoate (B1226879) in 1968.[1][3] These depot injections, administered intramuscularly, offered a solution to the problem of covert non-compliance and played a crucial role in the shift towards community-based psychiatric care.[1]

Synthesis Pathways

The synthesis of this compound is a multi-step process that begins with the formation of the core phenothiazine structure, followed by the addition of the piperazine (B1678402) side chain, and finally, esterification with heptanoic acid (enanthic acid). The following sections detail the key reactions and experimental protocols.

Synthesis of the Fluphenazine Base

The synthesis of the active pharmaceutical ingredient, fluphenazine, involves the condensation of 2-(trifluoromethyl)phenothiazine (B42385) with a piperazine-containing side chain. A common method is described in U.S. Patent 3,058,979.[5]

Step 1: Synthesis of 2-(Trifluoromethyl)phenothiazine This intermediate is prepared by the thionation of 3-(trifluoromethyl)diphenylamine.

Step 2: Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine This side chain is synthesized separately.

Step 3: Condensation to form Fluphenazine 2-(Trifluoromethyl)phenothiazine is reacted with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the presence of a strong base, such as sodamide, in an inert solvent like toluene (B28343).

Esterification to this compound

The final step involves the esterification of the hydroxyl group on the piperazine side chain of fluphenazine with heptanoyl chloride (enanthoyl chloride). This process is detailed in U.S. Patent 3,194,733.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fluphenazine base

-

Heptanoyl chloride (Enanthoyl chloride)

-

Pyridine (B92270) (anhydrous)

-

Toluene (anhydrous)

-

Sodium carbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Filter paper

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the fluphenazine base in anhydrous toluene and a slight excess of anhydrous pyridine. The pyridine acts as a catalyst and an acid scavenger.

-

With stirring, slowly add a slight molar excess of heptanoyl chloride to the fluphenazine solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and a dilute aqueous sodium carbonate solution to remove pyridine hydrochloride and any unreacted acid chloride.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a viscous oil.

Physicochemical Properties

This compound is a lipophilic ester of fluphenazine, which contributes to its slow release from the oily depot vehicle after intramuscular injection.

| Property | Value |

| Molecular Formula | C₂₉H₃₈F₃N₃O₂S |

| Molecular Weight | 549.7 g/mol [6] |

| Appearance | Pale yellow to yellowish-orange viscous liquid or oily solid |

| Solubility | Very soluble in chloroform, ether, cyclohexane, methanol, ethanol; Insoluble in water |

| LogP (XLogP3) | 7.4[6] |

| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate[6] |

Pharmacokinetics

The esterification of fluphenazine to this compound significantly alters its pharmacokinetic profile, allowing for a prolonged duration of action.

| Parameter | Value (for Fluphenazine after enanthate administration) |

| Route of Administration | Intramuscular injection |

| Time to Peak Plasma Concentration (Tmax) | 2-4 days |

| Half-life (t½) | Approximately 3.6 days after a single injection; 7-10 days with repeated dosing |

| Metabolism | Hydrolyzed to the active moiety, fluphenazine, which is then hepatically metabolized via CYP2D6. |

| Excretion | Primarily renal |

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.

Clinical Efficacy

This compound is indicated for the management of schizophrenia. Clinical trials have demonstrated its efficacy in reducing psychotic symptoms and preventing relapse.

| Study Outcome | Result |

| Relapse Rates | Studies have shown that long-acting injectable fluphenazine significantly reduces relapse rates compared to placebo in patients with schizophrenia.[7] |

| Symptom Reduction (BPRS) | Clinical trials have demonstrated a reduction in scores on the Brief Psychiatric Rating Scale (BPRS), indicating an improvement in psychotic symptoms.[2][7] |

BPRS = Brief Psychiatric Rating Scale

Visualizations

Synthesis Pathway of this compound

Fluphenazine's Mechanism of Action: Dopamine D2 Receptor Signaling

Experimental Protocols

Quantification of Fluphenazine in Human Plasma by HPLC-ECD

This protocol is based on methods developed for the sensitive quantification of fluphenazine in biological matrices.[2]

Objective: To determine the concentration of fluphenazine in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Plasma samples from patients treated with this compound

-

Fluphenazine standard solutions

-

Internal standard solution (e.g., a structurally similar phenothiazine)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma (e.g., 1 mL), add a known amount of the internal standard.

-

Add a basifying agent (e.g., sodium hydroxide (B78521) solution) to raise the pH.

-

Add the extraction solvent, vortex vigorously for several minutes, and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the HPLC mobile phase.

-

-

HPLC-ECD Analysis:

-

Set up the HPLC system with the appropriate mobile phase (e.g., a mixture of acetonitrile and buffer) and flow rate.

-

Equilibrate the column.

-

Set the potential of the electrochemical detector to an appropriate value for the oxidation of fluphenazine.

-

Inject the reconstituted sample onto the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to fluphenazine and the internal standard based on their retention times.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of plasma samples spiked with known concentrations of fluphenazine and the internal standard.

-

Calculate the ratio of the peak area of fluphenazine to the peak area of the internal standard for both the standards and the unknown samples.

-

Determine the concentration of fluphenazine in the unknown samples by interpolating from the calibration curve.

-

Conclusion

This compound remains a significant therapeutic option in the long-term management of schizophrenia, a testament to the pioneering work in the mid-20th century to address the challenges of medication adherence in severe mental illness. A thorough understanding of its historical development, synthesis, and pharmacological properties is crucial for researchers and clinicians working to optimize its use and develop next-generation long-acting antipsychotics. This guide provides a foundational resource for these endeavors, consolidating key technical information into a single, accessible document.

References

- 1. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ncpz.ru [ncpz.ru]

- 3. psychiatry.ru [psychiatry.ru]

- 4. Table 84, Evidence summary table: fluphenazine versus quetiapine - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Fluphenazine Enanthate on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine (B1673473), a potent typical antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2][3] While its clinical efficacy is primarily attributed to dopamine (B1211576) D2 receptor antagonism in the central nervous system, a growing body of in vitro research has begun to elucidate its direct cellular effects on neuronal and other cell types.[1][3][4] This technical guide provides a comprehensive overview of the in vitro effects of fluphenazine, with a specific focus on neuronal cell lines. It synthesizes key findings on its cytotoxic, apoptotic, and oxidative stress-inducing properties, and details the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering a consolidated view of the current understanding of fluphenazine's actions at the cellular level.

Introduction

Fluphenazine is a phenothiazine-derived antipsychotic medication available in several formulations, including the long-acting injectable esters, fluphenazine decanoate (B1226879) and fluphenazine enanthate.[1][5] These long-acting formulations are particularly valuable in ensuring treatment adherence in patients with chronic schizophrenia.[1][5] The primary mechanism of action of fluphenazine involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[1][4][6][7] However, its pharmacological profile is complex, extending to interactions with other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways.[3]

Beyond its receptor-mediated effects, in vitro studies have revealed that fluphenazine can directly impact cell viability and function. Much of this research has been conducted in the context of oncology, where fluphenazine has been repurposed and investigated for its anticancer properties.[2][6][8][9] These studies, often utilizing neuronal-like cancer cell lines such as neuroblastoma and pheochromocytoma, provide valuable insights into the potential effects of fluphenazine on neuronal cells. The molecular mechanisms underlying these effects are thought to involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways such as Akt and Wnt.[2][6][10]

This guide will synthesize the available in vitro data, focusing on neuronal cell lines to provide a detailed understanding of fluphenazine's cellular and molecular effects.

Cytotoxicity in Neuronal and Related Cell Lines

Fluphenazine has been shown to exhibit a concentration-dependent cytotoxic effect on various cell lines, including those of neuronal origin. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| SK-N-SH | Human Neuroblastoma | 9.6 | [6] |

| PC12 | Pheochromocytoma | Not specified, but apoptosis was induced | [6] |

| SH-SY5Y | Human Neuroblastoma | Not specified, but apoptosis was induced | [6] |

| C6 | Rat Glioma | Not specified, but apoptosis was induced | [6] |

| ND7/23 | Dorsal Root Ganglion-derived | 18 (at -120 mV), 0.96 (at -50 mV) for sodium channel block | [11] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y), rat pheochromocytoma cells (PC12), and rat glioma cells (C6) are commonly used models.[6] These cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Fluphenazine (enanthate or dihydrochloride) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations for experiments.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of fluphenazine or vehicle control (DMSO). The incubation period can range from hours to days, depending on the specific endpoint being measured.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is then measured spectrophotometrically.

-

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell viability and proliferation.[12]

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis of extracted DNA, which will show a characteristic "ladder" pattern.[6]

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Assay: Cells are treated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.

Key In Vitro Effects and Signaling Pathways

Induction of Apoptosis

A primary mechanism of fluphenazine-induced cytotoxicity in neuronal-like cells is the induction of apoptosis, or programmed cell death.[6][10] Studies have shown that fluphenazine treatment leads to an increase in apoptotic markers and DNA fragmentation in neuroblastoma and glioma cell lines.[6] The apoptotic process is often linked to the generation of reactive oxygen species and subsequent mitochondrial dysfunction.[6]

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing fluphenazine-induced apoptosis in neuronal cells.

Oxidative Stress

Fluphenazine has been shown to induce the production of reactive oxygen species (ROS) in various cell types.[2][6] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids.[13][14][15] This oxidative stress is believed to be a key trigger for the mitochondrial intrinsic apoptotic pathway.[6] The generation of ROS can lead to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, culminating in apoptotic cell death.

Signaling Pathway of Fluphenazine-Induced Oxidative Stress and Apoptosis

Caption: Fluphenazine-induced oxidative stress leading to apoptosis.

Modulation of Signaling Pathways

-

Akt/Wnt Pathways: Fluphenazine has been reported to modulate the Akt and Wnt signaling pathways, which are crucial for cell survival, proliferation, and metabolism.[2][6][10] As a dopamine D2 receptor antagonist, fluphenazine can influence these pathways, leading to downstream effects on proteins like β-catenin, FoxO1, BAD, and mTOR.[6] Inhibition of the Akt pathway can promote apoptosis.

-

Calmodulin Inhibition: Fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[2][6] Calcium signaling is vital for neuronal functions such as neurotransmitter release, synaptic plasticity, and gene expression.[16][17][18] By inhibiting calmodulin, fluphenazine can disrupt these calcium-dependent pathways.

Logical Relationship of Fluphenazine's Multi-target Effects

Caption: Interconnected pathways of fluphenazine's in vitro neuronal effects.

Effects on Neuronal Ion Channels

Recent research has also demonstrated that fluphenazine can block neuronal voltage-gated sodium channels.[11] This effect was observed in both a dorsal root ganglion-derived cell line (ND7/23) and in rat primary cerebrocortical neurons.[11] The block was shown to be state-dependent, with a higher potency for inactivated channels.[11] This suggests that fluphenazine's clinical profile may be influenced by its effects on neuronal excitability through the modulation of ion channels, in addition to its well-established receptor antagonism.

Discussion and Future Directions

The in vitro evidence strongly suggests that fluphenazine has direct cellular effects that can lead to cytotoxicity in neuronal and related cell lines. The primary mechanisms appear to be the induction of apoptosis driven by oxidative stress and the modulation of key signaling pathways such as Akt/Wnt. While much of the existing data comes from studies investigating fluphenazine's potential as an anticancer agent, the findings on neuroblastoma and other neuronal-like cells provide a crucial window into its potential neurotoxic effects.

It is important to note that the concentrations of fluphenazine used in many in vitro studies may be higher than the therapeutic concentrations typically reached in the brain during clinical use. However, the long-acting nature of this compound could lead to sustained exposure in tissues, making these in vitro findings relevant for understanding potential long-term effects.

Future research should focus on several key areas:

-

Direct comparison of fluphenazine and its enanthate ester in various neuronal cell lines to determine if the esterification affects its in vitro activity.

-

Studies using a wider range of neuronal cell types, including primary neurons and induced pluripotent stem cell (iPSC)-derived neurons, to better model the diverse neuronal populations in the brain.[19]

-

Further elucidation of the signaling pathways involved in fluphenazine-induced effects, including the upstream and downstream effectors of the Akt/Wnt and calmodulin pathways.

-

Investigation into the potential interplay between fluphenazine's receptor-mediated effects and its direct cellular actions to gain a more holistic understanding of its overall impact on the nervous system.

Conclusion

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmedchem.com [jmedchem.com]

- 4. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]

- 5. The long-acting phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chemicals associated with oxidative stress may be essential to development | EurekAlert! [eurekalert.org]

- 16. Dysregulation of neural calcium signaling in Alzheimer disease, bipolar disorder and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Sensors in Neuronal Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Sulfonylphenoxazines as neuronal calcium ion channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Formulation Development of Long-Acting Injectable Fluphenazine Enanthate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the development of long-acting injectable (LAI) formulations of fluphenazine (B1673473) enanthate. Fluphenazine is a first-generation (typical) antipsychotic agent used in the management of schizophrenia and other psychotic disorders.[1] The development of LAI formulations, administered via intramuscular injection, is a critical strategy to improve patient adherence and provide steady, continuous drug exposure, which is paramount for managing chronic psychiatric conditions.[2][3]

Fluphenazine is available in two primary long-acting ester forms: enanthate and decanoate (B1226879). While the decanoate version is more commonly prescribed, this guide will focus on the technical aspects of developing the fluphenazine enanthate formulation, a sterile, oil-based solution designed for depot injection.[2][4][5]

Mechanism of Action

Fluphenazine's therapeutic effect is primarily achieved through its potent antagonism of dopamine (B1211576) D1 and D2 receptors within the mesolimbic pathways of the brain.[6][7][8][9] In psychotic disorders, an excess of dopaminergic activity is often implicated; by blocking these receptors, fluphenazine mitigates the effects of excess dopamine, thereby alleviating positive symptoms such as hallucinations and delusions.[7][10] The drug also interacts with other neurotransmitter systems, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, which contributes to its comprehensive pharmacological profile and potential side effects.[7]

Formulation Components and Strategy

The formulation of this compound is typically a simple, non-aqueous solution. The primary goal is to create a sterile, stable, and injectable product that forms a depot within the muscle tissue, allowing for gradual release of the active moiety.

-

Active Pharmaceutical Ingredient (API): this compound is the heptanoic acid ester of fluphenazine. This esterification significantly increases the lipophilicity of the drug compared to its hydrochloride salt, enabling its dissolution in an oil vehicle and slowing its release from the injection site.[4]

-

Vehicle: A sterile vegetable oil, most commonly sesame oil, serves as the solvent and carrier.[4] The oil forms a localized depot upon intramuscular injection, and the drug's release is governed by its slow partitioning from the oil phase into the surrounding aqueous physiological environment. Following this partitioning, enzymatic hydrolysis cleaves the enanthate ester, releasing the active fluphenazine.[10]

Table 1: Common Excipients in Parenteral Formulations While a basic this compound formulation may only contain the API and oil, more complex parenteral products may include other excipients to enhance stability, aid manufacturing, or modify the release profile.[11][12][13]

| Excipient Class | Example(s) | Function in Parenteral Formulation |

| Solvents/Co-solvents | Propylene Glycol, Ethanol | To improve the solubility and stability of the API.[12] |

| Antioxidants | Butylated Hydroxytoluene (BHT) | To protect the API and vehicle from oxidative degradation. |

| Preservatives | Benzyl Alcohol, Parabens | To prevent microbial growth in multi-dose vials.[12] |

| Tonicity Adjusters | Sodium Chloride, Mannitol | Used primarily in aqueous formulations to make them isotonic.[11] |

| Buffering Agents | Citrates, Phosphates | To adjust and stabilize the pH of the formulation.[12] |

Manufacturing and Quality Control Workflow

The manufacturing of an oil-based LAI like this compound must be conducted under strict aseptic conditions to ensure sterility.

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]

- 8. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]

- 10. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. pharmaexcipients.com [pharmaexcipients.com]

Fluphenazine Enanthate Depot Injection: A Technical Guide to Drug Release Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic, is a cornerstone in the management of schizophrenia. Its efficacy is intrinsically linked to the sustained release of the active moiety, fluphenazine, from an oily depot formulation following intramuscular administration. This technical guide provides an in-depth exploration of the drug release kinetics of fluphenazine enanthate from its depot injection. The document elucidates the formulation characteristics, the pivotal in vivo pharmacokinetic profile, and the theoretical and practical considerations for in vitro release testing. While specific, publicly available in vitro release data and validated protocols for the commercial formulation are limited, this guide furnishes a comprehensive framework for understanding and developing appropriate analytical methodologies.

Introduction

Long-acting injectable (LAI) antipsychotics have revolutionized the treatment of chronic schizophrenia by improving medication adherence and providing a more stable pharmacokinetic profile compared to oral formulations. This compound is a prodrug, an ester of fluphenazine with enanthic acid, formulated as a solution in a vegetable oil vehicle, typically sesame oil, for intramuscular depot injection.[1][2][3] Upon administration, the formulation forms a depot in the muscle tissue from which the drug is slowly released. The primary mechanism governing this sustained release is the slow partitioning of the lipophilic this compound from the oil vehicle into the surrounding aqueous physiological environment.[4] Following this release, the ester is rapidly hydrolyzed by tissue and blood esterases to the active drug, fluphenazine.[5] The length of the ester side chain influences the duration of action, with the longer-chain decanoate (B1226879) ester providing a more extended release profile than the enanthate ester.[1][6]

Formulation Composition

The commercial formulation of this compound depot injection is a sterile solution. The typical composition includes:

-

Active Pharmaceutical Ingredient (API): this compound

-

Vehicle: Sesame Oil

-

Preservative: Benzyl Alcohol (typically 1.2-1.5% w/v)[7]

The use of a vegetable oil vehicle is critical for the depot effect, as it creates a localized reservoir of the drug at the injection site.

In Vivo Pharmacokinetic Profile

The in vivo drug release kinetics of this compound are characterized by its pharmacokinetic profile in living organisms. Numerous studies in humans and animal models have elucidated the plasma concentration-time course of fluphenazine following depot injection.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and, for comparison, fluphenazine decanoate, from in vivo studies. It is important to note that these values can vary depending on the study population, analytical methods, and administered dose.

| Parameter | This compound | Fluphenazine Decanoate | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 days | 0.5 - 1 day (initial peak) | Human | [8] |

| 3.8 ± 0.5 days | 10.6 ± 1.1 days | Dog | [6] | |

| Peak Plasma Concentration (Cmax) | Varies with dose | Varies with dose | Human | [7] |

| 16.7 ± 1.1 ng/mL | 11.1 ± 1.2 ng/mL | Dog (2 mg/kg) | [6] | |

| Apparent Elimination Half-Life (t½) | 3.5 - 4 days (single injection) | 6.8 - 9.6 days (single injection) | Human | [8] |

| 14.3 days (multiple injections) | Human | [8] | ||

| 5.55 days (from excretion data) | 15.4 days (from excretion data) | Dog | [6] |

Note: The pharmacokinetics of depot antipsychotics often exhibit "flip-flop" kinetics, where the absorption rate from the depot is slower than the elimination rate of the active drug. In such cases, the apparent elimination half-life reflects the release rate from the depot rather than the true elimination half-life of fluphenazine.[8]

Signaling Pathway of Fluphenazine

Fluphenazine exerts its antipsychotic effect primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. The sustained release from the depot ensures a consistent blockade of these receptors.

Caption: Fluphenazine's antagonism of the dopamine D2 receptor signaling pathway.

In Vitro Drug Release Kinetics

Establishing a robust and biorelevant in vitro release test is crucial for quality control during manufacturing and for predicting the in vivo performance of long-acting injectable formulations. However, for oil-based depots like this compound, developing such a test presents significant challenges due to the low aqueous solubility of the drug ester and the non-aqueous nature of the formulation.

Challenges and Considerations

-

Mimicking the In Vivo Environment: The in vitro method must simulate the conditions at the intramuscular injection site, including the interface between the oil depot and the aqueous physiological fluid.

-

Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is significantly lower than its saturation solubility) is essential for ensuring that the release rate is not limited by the dissolution of the drug in the medium.

-

Method Discrimination: The developed method should be sensitive enough to detect changes in critical quality attributes of the formulation, such as viscosity, API concentration, and the presence of impurities, that could impact in vivo performance.

Experimental Protocols for In Vitro Release Testing (General Framework)

While a specific, validated USP monograph for the in vitro release of this compound from its oil depot is not available, a general methodology for its development can be outlined based on best practices for long-acting injectables. The following represents a composite of potential experimental approaches.

Objective: To develop a discriminating in vitro release method for this compound from an oil-based depot injection.

Apparatus:

-

USP Apparatus 2 (Paddle Apparatus) with Dialysis Bags: This method involves placing the drug formulation inside a dialysis bag, which is then placed in the dissolution vessel. The dialysis membrane acts as a barrier between the oil phase and the aqueous release medium.

-

USP Apparatus 4 (Flow-Through Cell): This apparatus allows for a continuous flow of fresh release medium over the sample, which can be beneficial for maintaining sink conditions, especially for poorly soluble drugs.

Materials:

-

This compound Depot Injection (Test Product)

-

Reference Standard: USP this compound RS

-

Dialysis Tubing (e.g., regenerated cellulose (B213188) with an appropriate molecular weight cut-off)

-

Release Medium: A buffered aqueous solution, potentially containing a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) to enhance the solubility of this compound. The pH should be physiologically relevant (e.g., pH 7.4).

-

Analytical Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is typically used for the quantification of this compound.

Methodology (Example using USP Apparatus 2 with Dialysis Bag):

-

Preparation of the Dialysis Bag:

-

Cut a section of dialysis tubing of appropriate length.

-

Pre-treat the membrane according to the manufacturer's instructions (e.g., soaking in water or release medium).

-

Securely seal one end of the tubing with a clamp.

-

-

Sample Preparation:

-

Accurately withdraw a specified volume of the this compound injection and inject it into the prepared dialysis bag.

-

Seal the other end of the bag, ensuring no leakage.

-

-

Dissolution Test:

-

Place the dialysis bag in the dissolution vessel containing a pre-heated (37 ± 0.5 °C) and deaerated release medium.

-

Begin agitation at a specified speed (e.g., 50 rpm).

-

-

Sampling:

-

At predetermined time points, withdraw an aliquot of the release medium from the vessel.

-

Replace the withdrawn volume with fresh, pre-heated release medium to maintain a constant volume.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of this compound using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the percentage of drug released versus time to obtain the in vitro release profile.

-

Method Development and Validation: Key parameters to be optimized and validated during method development include:

-

Release Medium Composition: Type and concentration of buffer and surfactant.

-

Dialysis Membrane: Material and molecular weight cut-off.

-

Agitation Speed: To ensure adequate mixing without compromising the integrity of the dialysis bag.

-

Sampling Times: To adequately characterize the release profile.

Logical Workflow for Depot Injection Development

The development of a long-acting injectable depot formulation like this compound follows a logical progression from formulation design to clinical evaluation.

Caption: A simplified workflow for the development of a depot injection.

Mathematical Modeling of Drug Release

Mathematical models can be employed to describe and predict the drug release kinetics from depot formulations. For an oil-based depot, the release is often governed by partitioning and diffusion.

-

Higuchi Model: This model is often applicable to describe drug release from matrix systems and is based on Fick's law of diffusion. It describes the release as being proportional to the square root of time.

-

First-Order Kinetics: This model describes the drug release rate as being dependent on the concentration of the drug remaining in the depot.

-

Zero-Order Kinetics: This model describes a constant drug release rate over time, which is often the ideal scenario for controlled-release formulations.

The selection of an appropriate model depends on the specific release mechanism and the goodness of fit to the experimental data. A comprehensive in vitro-in vivo correlation (IVIVC) can be a powerful tool in drug development, allowing in vitro release data to serve as a surrogate for in vivo bioequivalence studies.[9]

In Vivo Fate of this compound Depot

The following diagram illustrates the processes that occur following the intramuscular injection of this compound depot.

Caption: Schematic of the in vivo fate of this compound depot injection.

Conclusion

The drug release kinetics of this compound from its depot injection are primarily governed by the slow partitioning of the prodrug from the sesame oil vehicle at the site of injection, leading to a sustained therapeutic effect. While in vivo pharmacokinetic data provide a good understanding of its release profile in a clinical setting, the development of a robust and biorelevant in vitro release test remains a key challenge. The methodologies and principles outlined in this guide provide a framework for the development and validation of such tests, which are essential for ensuring the consistent quality and performance of this important long-acting antipsychotic medication. Further research and publication of validated in vitro release methods and data would be highly beneficial to the scientific and drug development community.

References

- 1. analysis.rs [analysis.rs]

- 2. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in sesame oil, a depot preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of fiber optic in vitro release testing method for dexamethasone release from the oil solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP 4 Flow-Through Cell: Dissolution Testing Evolution [electrolabgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Acting Injectable Antipsychotics-A Review on Formulation and In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on Fluphenazine Enanthate for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational early-phase research on fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic for the treatment of schizophrenia. This document synthesizes key findings on its mechanism of action, pharmacokinetics, and clinical efficacy and safety from seminal studies, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Mechanism of Action and Pharmacokinetics

Fluphenazine is a potent typical antipsychotic of the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3][4] Fluphenazine also exhibits antagonist activity at other receptors, including dopamine D1, alpha-adrenergic, and histamine (B1213489) H1 receptors, which contributes to its side effect profile.[5]

The enanthate ester of fluphenazine allows for its formulation as a long-acting injectable. Following intramuscular administration, the ester is slowly hydrolyzed, releasing the active fluphenazine moiety into the bloodstream. This provides a sustained therapeutic effect, improving treatment adherence in patients who may struggle with daily oral medication.[3]

Pharmacokinetic Profile

Early studies established the pharmacokinetic parameters of fluphenazine enanthate, distinguishing it from the oral formulation and the decanoate (B1226879) ester.

| Parameter | This compound | Fluphenazine Decanoate | Oral Fluphenazine |

| Time to Peak Plasma Concentration (Tmax) | 2-3 days[6] | 1 day (initial peak)[6] | Not specified in early studies |

| Apparent Elimination Half-Life (single injection) | 3.5-4 days[6] | 6.8-9.6 days[6] | 14-16 hours[7] |

| Apparent Elimination Half-Life (multiple injections) | Not specified in early studies | 14.3 days[6] | Not applicable |

| Time to Reach Steady-State | Not specified in early studies | 4-6 weeks[6] | Not applicable |

Experimental Protocols: Seminal Early-Phase Clinical Trials

The early clinical evaluation of this compound was characterized by pioneering studies that established its efficacy and safety profile. A landmark study was the National Institute of Mental Health (NIMH) Psychopharmacology Service Center Collaborative Study Group's trial on "Phenothiazine Treatment in Acute Schizophrenia," published in 1964.[1][8] While this study focused on several phenothiazines, its methodology provides a representative example of the clinical trial design of that era.

Patient Selection Criteria (Illustrative from the NIMH Collaborative Study)

-

Inclusion Criteria:

-

Newly admitted patients with a diagnosis of acute schizophrenia.

-

Age between 16 and 45 years.

-

Exhibiting at least two of the following symptoms: thinking or speech disturbance, catatonic motor behavior, paranoid ideation, hallucinations, delusional thinking other than paranoid, blunted or inappropriate affect, and disturbance of social behavior and interpersonal relations.

-

-

Exclusion Criteria:

-

Evidence of chronic schizophrenia (illness of more than two years' duration with gradual withdrawal and little affective display).

-

Presence of any organic brain disease.

-

History of significant medical or surgical illness.

-

Previous treatment with high doses of phenothiazines or electroconvulsive therapy within the past three months.

-

Study Design and Blinding

-

Design: Multicenter, double-blind, placebo-controlled, randomized clinical trial.

-

Randomization: Patients were randomly assigned to one of four treatment groups: chlorpromazine, fluphenazine, thioridazine, or placebo. The exact method of randomization and allocation concealment is not detailed in the publication, as was common for studies of that period.

-

Blinding: To maintain the blind, all study medications were prepared in identical-appearing capsules. The placebo contained lactose.

Drug Administration and Monitoring

-

Dosage: The dosage of fluphenazine was flexible and adjusted according to the patient's clinical response.

-

Concomitant Medication: Antiparkinsonian medication was permitted to manage extrapyramidal side effects.

-

Monitoring: Patients were assessed at baseline and at weeks 1, 3, and 6 of treatment.

Efficacy and Safety Assessments

-

Primary Efficacy Measure: The primary outcome was global improvement, as rated by physicians and nurses.

-

Symptom Severity: The Inpatient Multidimensional Psychiatric Scale (IMPS) and the Brief Psychiatric Rating Scale (BPRS) were used to assess changes in specific symptoms of schizophrenia.[9][10][11][12]

-

Adverse Events: Extrapyramidal symptoms were systematically evaluated using scales such as the Simpson-Angus Scale (SAS) for parkinsonism.[4][13][14] Other adverse events were recorded as observed by the clinical staff.

Quantitative Data from Early-Phase Research

The following tables summarize key quantitative data extracted from early clinical trials of this compound and related studies. Due to the reporting standards of the era, data is not always presented with measures of variance.

Efficacy Data: Relapse Rates and Symptom Reduction

| Comparison | Outcome | This compound/Decanoate | Comparator | Study Details |

| Fluphenazine decanoate vs. Placebo | Relapse (long-term) | Lower relapse rate | Higher relapse rate | One long-term study showed a significant reduction in relapse.[15] |

| Fluphenazine decanoate vs. Oral Neuroleptics | Relapse (medium-term) | 17% | 18% | No significant difference found.[16] |

| Fluphenazine decanoate vs. This compound | Relapse (medium-term) | No significant difference | No significant difference | One small study found no significant difference.[16] |

Safety Data: Incidence of Adverse Events

| Adverse Event | Fluphenazine vs. Low-Potency Antipsychotics | Study Details |

| Akathisia | 15% vs. 6% | 5 RCTs, n=1209 |

| Dystonia | 5% vs. 2% | 4 RCTs, n=1309 |

| Rigor | 27% vs. 12% | 2 RCTs, n=403 |

| Tremor | 15% vs. 6% | 2 RCTs, n=403 |

| Dizziness | 8% vs. 17% | 4 RCTs, n=1051 |

| Drowsiness | 18% vs. 25% | 3 RCTs, n=986 |

| Dry Mouth | 11% vs. 18% | 4 RCTs, n=1051 |

| Nausea | 4% vs. 15% | 3 RCTs, n=986 |

| Vomiting | 3% vs. 8% | 3 RCTs, n=986 |

Visualizations: Signaling Pathways and Experimental Workflow

Fluphenazine's Dopamine D2 Receptor Signaling Pathway

Fluphenazine's primary therapeutic effect is mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of fluphenazine to the D2 receptor inhibits the downstream signaling cascade that is hyperactive in schizophrenia.

Caption: Fluphenazine blocks D2 receptors, inhibiting downstream signaling.

Experimental Workflow of an Early-Phase this compound Clinical Trial

The following diagram illustrates a typical workflow for a 1960s-1970s era clinical trial evaluating this compound in patients with acute schizophrenia, based on the NIMH Collaborative Study.

Caption: Workflow of a typical early-phase this compound trial.

Conclusion

The early-phase research on this compound laid the groundwork for its long-standing use in the management of schizophrenia. These foundational studies, despite the methodological limitations of their time, successfully demonstrated the efficacy of a long-acting injectable formulation in treating psychotic symptoms and preventing relapse. The primary mechanism of D2 receptor antagonism was established, along with a clear understanding of its pharmacokinetic profile and a predictable set of adverse effects, most notably extrapyramidal symptoms. This technical guide provides a synthesized resource for researchers and drug development professionals, offering a detailed look into the seminal data and experimental protocols that introduced this compound as a significant therapeutic option for patients with schizophrenia.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simpson Angus Scale: Complete with ease | airSlate SignNow [signnow.com]

- 5. Table 1 from Fluphenazine decanoate (depot) and enanthate for schizophrenia. | Semantic Scholar [semanticscholar.org]

- 6. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A controlled comparative study of fluphenazine and this compound in acute and chronic psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reap.asia [reap.asia]

- 11. psychopharmacology.uic.edu [psychopharmacology.uic.edu]

- 12. smchealth.org [smchealth.org]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Fluphenazine Enanthate: A Technical Guide to Dopamine Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine (B1673473) enanthate is a long-acting injectable antipsychotic medication belonging to the phenothiazine (B1677639) class. Its therapeutic efficacy in managing psychotic disorders, particularly schizophrenia, is primarily attributed to its interaction with central nervous system dopamine (B1211576) receptors. Fluphenazine enanthate itself is a prodrug that is gradually hydrolyzed in the body to its active form, fluphenazine. This technical guide provides an in-depth analysis of the binding affinity of fluphenazine for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5), details the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

Core Data: Binding Affinity of Fluphenazine for Dopamine Receptor Subtypes

The affinity of a drug for its receptor is a critical determinant of its potency and pharmacological profile. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher binding affinity. The following table summarizes the reported binding affinities of fluphenazine for human dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Binding Affinity (Kd) [nM] |

| D1 | 2.3[1] | 3.2 (mouse striatum)[2][3] |

| D2 | 0.4[1] | 0.7 (mouse striatum)[2][3] |

| D3 | 1.4[1] | |

| D4 | 7.1[1] | |

| D5 | 25[1] |

Note: The Ki values are for fluphenazine hydrochloride at cloned human receptors. The Kd values are for [3H]fluphenazine in mouse striatal membranes. This compound is a prodrug of fluphenazine.

The data clearly indicate that fluphenazine possesses a high affinity for the D2 subtype, which is consistent with its classification as a typical antipsychotic. Its affinity for other dopamine receptor subtypes, particularly D1, D3, and D4, is also notable and likely contributes to its overall pharmacological and side-effect profile.

Experimental Protocols

The determination of binding affinities for fluphenazine at dopamine receptors involves sophisticated in vitro techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like fluphenazine) and a receptor.

Objective: To determine the affinity (Ki or Kd) of fluphenazine for dopamine receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells) or homogenized brain tissue known to be rich in dopamine receptors (e.g., striatum).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).

-

Competitor Ligand: Unlabeled fluphenazine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Saturation Assay (to determine Kd of the radioligand):

-

A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competing drug.

-

-

Competition Assay (to determine Ki of fluphenazine):

-

A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of unlabeled fluphenazine.

-

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation assays, the Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data.

-

For competition assays, the IC50 (the concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the efficacy of a drug (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

D1-like receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP).

Objective: To determine the functional effect of fluphenazine on D1/D5 receptor signaling.

Procedure:

-

Cell Culture: Cells expressing D1 or D5 receptors are cultured.

-

Assay:

-

Cells are pre-incubated with varying concentrations of fluphenazine.

-

A D1/D5 receptor agonist (e.g., dopamine or SKF-38393) is added to stimulate the receptors.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: The ability of fluphenazine to inhibit the agonist-induced increase in cAMP is quantified to determine its antagonist potency (IC50).

D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Their activation can be measured by the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G protein.

Objective: To determine the functional effect of fluphenazine on D2/D3/D4 receptor signaling.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target D2-like receptor are prepared.

-

Assay:

-

Membranes are incubated with a D2-like receptor agonist (e.g., quinpirole), varying concentrations of fluphenazine, and [35S]GTPγS.

-

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured after separation by filtration.

-

Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by fluphenazine is analyzed to determine its antagonist potency.

Dopamine Receptor Signaling Pathways

Fluphenazine exerts its effects by antagonizing dopamine's action at its receptors, thereby modulating downstream signaling cascades.

D1-like Receptor (D1 & D5) Signaling Pathway

These receptors are coupled to the stimulatory G protein, Gs (or Golf in the striatum).

References

Preclinical Investigation of Fluphenazine Enanthate Side Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of side effects associated with fluphenazine (B1673473) enanthate, a long-acting injectable antipsychotic. The document focuses on the core pharmacological actions, key preclinical models used to assess adverse effects, detailed experimental protocols, and the underlying molecular signaling pathways.

Core Pharmacological Profile and Side Effects

Fluphenazine is a typical antipsychotic of the phenothiazine (B1677639) class that primarily exerts its therapeutic effects and side effects through the potent antagonism of dopamine (B1211576) D2 receptors in the brain.[1][2] The enanthate ester formulation allows for a prolonged duration of action. The most significant side effects observed in preclinical and clinical studies are extrapyramidal symptoms (EPS), which include parkinsonism, akathisia, dystonia, and tardive dyskinesia (TD).[2][3] Other notable side effects include hyperprolactinemia, neuroleptic malignant syndrome (NMS), and potential neurotoxicity.[3]

Quantitative Preclinical Data on Fluphenazine-Induced Side Effects

The following tables summarize key quantitative findings from preclinical studies investigating the side effects of fluphenazine.

Table 1: Dopamine D2 Receptor Occupancy and Extrapyramidal Symptoms in Rodents

| Parameter | Fluphenazine | Haloperidol | Thioridazine |

| D2 Receptor Occupancy for Increased EMG Activity | >80% | >57% | <61% (no increase) |

| D2 Receptor Occupancy for Catalepsy Induction | >80% | - | - |

| Source: ResearchGate |

Table 2: Effects of Fluphenazine on Dopamine Turnover in Rat Striatum

| Treatment | Dopamine Turnover | Noradrenaline Turnover |

| Fluphenazine Decanoate (B1226879) | Significantly Increased (prolonged effect) | No Significant Change |

| Fluphenazine Enanthate | Significantly Increased (prolonged effect) | No Significant Change |

| Fluphenazine-2HCl | Significantly Increased | No Significant Change |

| Source: PubMed |

Detailed Experimental Protocols